(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a hydroxyphenyl group and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with a suitable amine to form the imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrroloquinoline core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the imine group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. Research has indicated its potential use in the treatment of certain diseases, including cancer and neurodegenerative disorders .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but lacks the pyrroloquinoline core.
NH4S and NH4S2: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
What sets (1E)-1-[(4-hydroxyphenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-12-9-16-13(2)11-21(3,4)23-19(16)17(10-12)18(20(23)25)22-14-5-7-15(24)8-6-14/h5-10,13,24H,11H2,1-4H3 |
InChI Key |
BWMZYJIGHXDPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)O)C2=O)C)(C)C |
Origin of Product |
United States |
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